molecular formula C21H21F3N2O5 B611539 t-TUCB CAS No. 948304-40-3

t-TUCB

Cat. No. B611539
M. Wt: 438.4032
InChI Key: XDVFKCZZXOGEMN-CZIWCDLHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-TUCB (trans-4-[4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy]-benzoic acid) is a potent soluble epoxide hydrolase (sEH) inhibitor . It enhances hepatic eNOS phosphorylation and NO release . It exhibits antihypertensive and cardioprotective actions in cirrhotic rat models . It also suppresses the activation of HSCs and reduces hepatic fibrosis through inhibition of NF-κB/IκBα signaling .


Synthesis Analysis

The synthesis of t-TUCB has been performed according to established methodology as previously described in detail .


Molecular Structure Analysis

The molecular formula of t-TUCB is C21H21F3N2O5 . Its InChI code is InChI=1S/C21H21F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-2,5-8,11-12,14,17H,3-4,9-10H2,(H,27,28)(H2,25,26,29) .


Physical And Chemical Properties Analysis

t-TUCB has a molecular weight of 438.4 g/mol . Its XLogP3-AA value, which is a measure of its lipophilicity, is 4.6 . It has 3 hydrogen bond donors and 8 hydrogen bond acceptors .

Scientific Research Applications

Cardiovascular Research

Specific Scientific Field:

Cardiovascular pharmacology and drug development.

Application Summary:

t-TUCB acts as a potent soluble epoxide hydrolase (sEH) inhibitor. It has been investigated for its cardioprotective effects in various cardiovascular conditions.

Experimental Procedures:

Results:

  • Cardioprotective Effect : Pretreatment with t-TUCB significantly prevents ISO-induced increase in heart weight and elevation of cardiac enzymes (CK-MB and LDH). It reduces infarct size, demonstrating its protective effect against cardiac injury .

Pain Management

Specific Scientific Field:

Pain research and management.

Application Summary:

Inhibition of sEH with t-TUCB has been associated with improved pain scores in a horse with laminitis, refractory to standard care therapy.

Experimental Procedures:

Results:

  • Pain Relief : t-TUCB significantly improved pain scores in the laminitic horse without adverse effects .

Future Directions

t-TUCB has shown potential in the treatment of various diseases, including those of the liver . It has been found to promote brown adipogenesis and reduce serum triglycerides in diet-induced obesity . Further studies using the sEH inhibitor combined with EpFA generating diets for obesity treatment and prevention are warranted .

properties

IUPAC Name

4-[4-[[4-(trifluoromethoxy)phenyl]carbamoylamino]cyclohexyl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-2,5-8,11-12,14,17H,3-4,9-10H2,(H,27,28)(H2,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVFKCZZXOGEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-TUCB

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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